![molecular formula C12H15Cl2NO2 B1460810 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide CAS No. 1049872-54-9](/img/structure/B1460810.png)
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide
Vue d'ensemble
Description
“2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide” is a synthetic compound . It is a powder at room temperature . The CAS Number is 1049872-54-9 .
Molecular Structure Analysis
The molecular weight of “2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide” is 276.16 . The InChI code is 1S/C12H15Cl2NO2/c1-9(13)12(16)15(2)7-8-17-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
“2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide” is a powder at room temperature . .Applications De Recherche Scientifique
Environmental Impact and Degradation
Studies on chlorophenols, which are structurally related to 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide, reveal their moderate toxic effects on both mammalian and aquatic life. The persistence of these compounds in the environment is influenced by the presence of adapted microflora capable of biodegradation, suggesting potential for environmental remediation strategies. For instance, Krijgsheld and Gen (1986) evaluated the impact of chlorophenols on the aquatic environment, highlighting their biodegradability under certain conditions and their strong organoleptic effect (Krijgsheld & Gen, 1986).
Herbicide Sorption and Environmental Fate
The sorption behavior of phenoxy herbicides, including compounds similar to 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide, has been reviewed to understand their interaction with soil and aquatic environments. Werner, Garratt, and Pigott (2012) compiled data on soil–water distribution coefficients for various phenoxy herbicides, shedding light on the mechanisms that govern their environmental fate and mobility. The study suggests that soil organic matter and iron oxides play significant roles in the sorption of these herbicides, with implications for their environmental persistence and potential remediation strategies (Werner, Garratt, & Pigott, 2012).
Toxic Effects and Mechanisms in Aquatic Life
Chlorophenols, closely related to 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide, are known for their acute and chronic toxic effects on aquatic organisms. Ge et al. (2017) reviewed the toxic effects of chlorophenols in fish, emphasizing the oxidative stress, immune system alteration, endocrine disruption, and potential carcinogenic effects induced by these compounds. This comprehensive review highlights the need for understanding the toxic mechanisms of chlorophenols and by extension, related compounds, to assess their environmental and health risks accurately (Ge et al., 2017).
Potential for Bioremediation
The presence of chlorinated ethenes and related organohalides in aquatic environments poses significant environmental health risks. Weatherill et al. (2018) reviewed the biogeochemical processes in hyporheic zones that contribute to the natural attenuation of these compounds. This research underscores the potential for leveraging natural bioreactor systems, such as hyporheic zones, for the remediation of water bodies contaminated with chlorophenols and potentially related compounds like 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide (Weatherill et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9(13)12(16)15(2)7-8-17-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAKVJUANQEEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCOC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



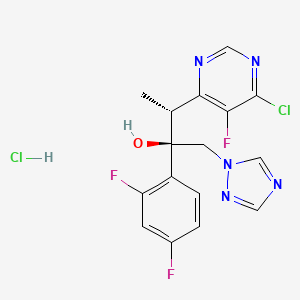
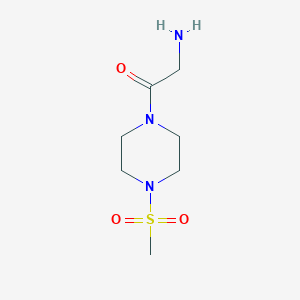
![1-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B1460730.png)


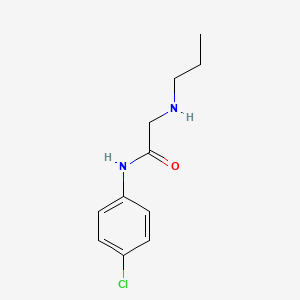

![Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate](/img/structure/B1460738.png)
![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1460739.png)
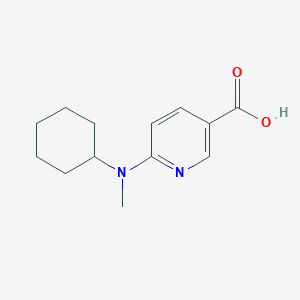
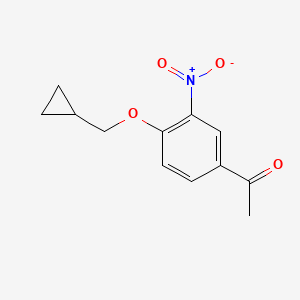
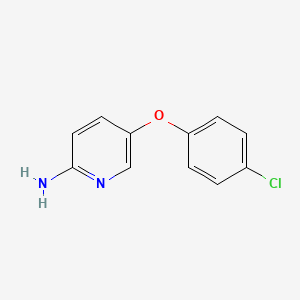

![4-[(4-Methoxyphenyl)methoxy]butanenitrile](/img/structure/B1460746.png)